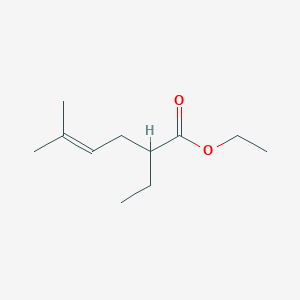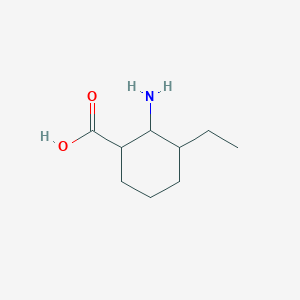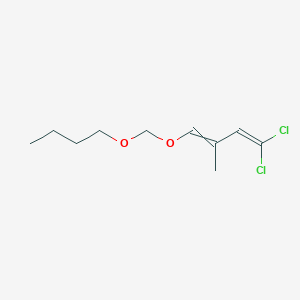
4-(Butoxymethoxy)-1,1-dichloro-3-methylbuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butoxymethoxy)-1,1-dichloro-3-methylbuta-1,3-diene is an organic compound with a complex structure that includes butoxymethoxy and dichloro groups attached to a methylbuta-1,3-diene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethoxy)-1,1-dichloro-3-methylbuta-1,3-diene typically involves multiple steps, starting with the preparation of the butoxymethoxy group and its subsequent attachment to the methylbuta-1,3-diene backbone. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the required product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Butoxymethoxy)-1,1-dichloro-3-methylbuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Butoxymethoxy)-1,1-dichloro-3-methylbuta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Butoxymethoxy)-1,1-dichloro-3-methylbuta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Butoxymethoxy)-1,1-dichloro-3-methylbuta-1,3-diene include other butoxymethoxy and dichloro derivatives, as well as compounds with similar diene backbones.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications and a subject of ongoing research.
Propiedades
Número CAS |
112252-96-7 |
|---|---|
Fórmula molecular |
C10H16Cl2O2 |
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
4-(butoxymethoxy)-1,1-dichloro-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C10H16Cl2O2/c1-3-4-5-13-8-14-7-9(2)6-10(11)12/h6-7H,3-5,8H2,1-2H3 |
Clave InChI |
CHLRKCYNZIDILL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCOC=C(C)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


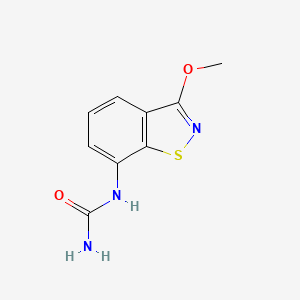

![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
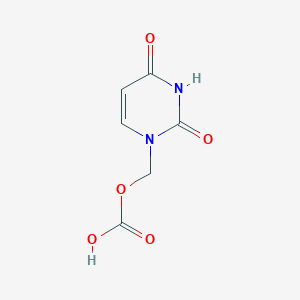
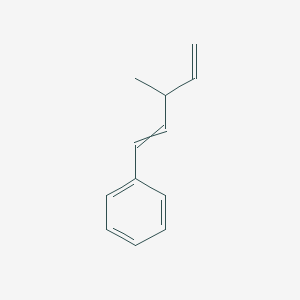


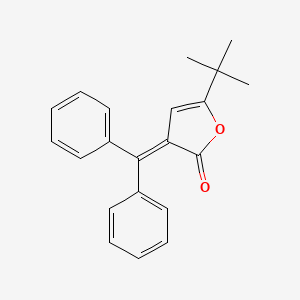
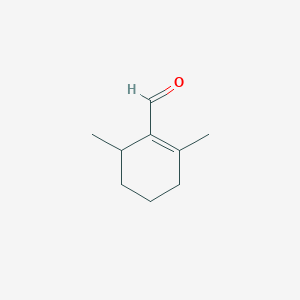
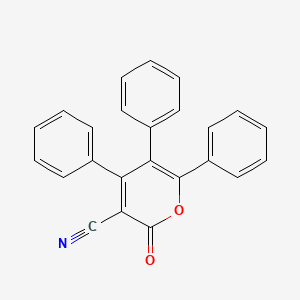
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
